(1E)-1-[1-(4-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
Description
(1E)-1-[1-(4-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine is a complex organic compound with a unique structure that combines a bromophenyl group, an ethylidene linkage, and a triazinoindole moiety
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6/c1-10(11-6-8-12(18)9-7-11)21-23-17-20-16-15(22-24-17)13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H2,19,20,23,24)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMKXQKHWBYRKJ-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-(4-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the condensation of 4-bromobenzaldehyde with ethylidenehydrazine to form the ethylidenehydrazone intermediate. This intermediate is then reacted with 5H-[1,2,4]triazino[5,6-B]indole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[1-(4-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1E)-1-[1-(4-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (1E)-1-[1-(4-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazinoindole moiety is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[1-(4-Chlorophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
- (1E)-1-[1-(4-Fluorophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
- (1E)-1-[1-(4-Methylphenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
Uniqueness
(1E)-1-[1-(4-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
